

An In-depth Technical Guide to (S)-2-Hydroxybutanedioic acid 4-methyl ester

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Compound of Interest

Compound Name: *Malic acid 4-Me ester*

Cat. No.: *B15591609*

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Introduction

(S)-2-Hydroxybutanedioic acid 4-methyl ester, also known as (S)-malic acid 4-monomethyl ester, is a chiral molecule of significant interest in organic synthesis and drug discovery. As a derivative of L-malic acid, a naturally occurring dicarboxylic acid, this compound serves as a versatile building block in the synthesis of complex, biologically active molecules. Its stereochemistry and functional groups—a hydroxyl group, a carboxylic acid, and an ester—make it a valuable synthon for introducing chirality and specific functionalities into target structures. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of (S)-2-Hydroxybutanedioic acid 4-methyl ester, with a focus on its relevance to researchers in the pharmaceutical and chemical sciences.

Core Properties

While specific experimental data for (S)-2-Hydroxybutanedioic acid 4-methyl ester is limited in publicly available literature, its fundamental properties can be inferred from its structure and data available for closely related compounds. The compound has a molecular formula of $C_5H_8O_5$ and a molecular weight of 148.11 g/mol.[1][2] It is known to be a crystalline solid and is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

For comparative purposes, the properties of the parent compound, (S)-2-Hydroxybutanedioic acid (L-Malic Acid), and its dimethyl ester are summarized in the tables below.

Table 1: Physicochemical Properties of (S)-2-Hydroxybutanedioic acid 4-methyl ester and Related Compounds

Property	(S)-2-Hydroxybutanedioic acid 4-methyl ester	(S)-2-Hydroxybutanedioic acid (L-Malic Acid)	Dimethyl (S)-2-hydroxybutanedioate
CAS Number	66178-02-7[2]	97-67-6	617-55-0
Molecular Formula	C ₅ H ₈ O ₅ [2]	C ₄ H ₆ O ₅	C ₆ H ₁₀ O ₅
Molecular Weight	148.11 g/mol [2]	134.09 g/mol	162.14 g/mol
Boiling Point	357.7 ± 27.0 °C (Predicted)[2]	Decomposes at 140 °C	116-118 °C at 12 mmHg
Density	1.383 ± 0.06 g/cm ³ (Predicted)[2]	1.609 g/cm ³	1.239 g/cm ³
pKa	3.49 ± 0.23 (Predicted)[2]	pKa1 = 3.40, pKa2 = 5.11	-
Appearance	Crystalline solid[1]	White crystalline powder	Colorless liquid

Table 2: Spectroscopic Data of Related Compounds

Compound	¹ H NMR Data	¹³ C NMR Data
(S)-2-Hydroxybutanedioic acid (L-Malic Acid) in D ₂ O	δ 4.45 (dd, 1H), 2.85 (dd, 1H), 2.70 (dd, 1H)	δ 178.5, 175.5, 68.5, 40.5
Dimethyl (S)-2-hydroxybutanedioate in CDCl ₃	δ 4.45 (m, 1H), 3.79 (s, 3H), 3.71 (s, 3H), 2.85 (m, 2H)	δ 173.8, 170.8, 67.1, 52.8, 51.9, 38.4

Synthesis and Experimental Protocols

(S)-2-Hydroxybutanedioic acid 4-methyl ester has been isolated from the herbs of *Saccharum sinense*.^[2] For laboratory and industrial purposes, it can be synthesized through the selective esterification of (S)-2-Hydroxybutanedioic acid (L-malic acid). A common and straightforward method for such a synthesis is the Fischer esterification.

Experimental Protocol: Fischer Esterification of (S)-2-Hydroxybutanedioic Acid

This protocol describes a general procedure for the synthesis of the 4-methyl ester of (S)-2-hydroxybutanedioic acid.

Materials:

- (S)-2-Hydroxybutanedioic acid (L-malic acid)
- Anhydrous methanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., ethyl acetate)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve (S)-2-Hydroxybutanedioic acid in a molar excess of anhydrous methanol.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature.
- **Neutralization:** Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
- **Extraction:** Extract the product into an organic solvent like ethyl acetate.
- **Washing:** Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** The crude product can be further purified by column chromatography or distillation under reduced pressure.



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A generalized workflow for the synthesis of (S)-2-Hydroxybutanedioic acid 4-methyl ester.

Applications in Research and Drug Development

(S)-2-Hydroxybutanedioic acid 4-methyl ester is a valuable chiral building block in asymmetric synthesis. Its stereocenter and multiple functional groups allow for the construction of complex

molecular architectures with high stereoselectivity.

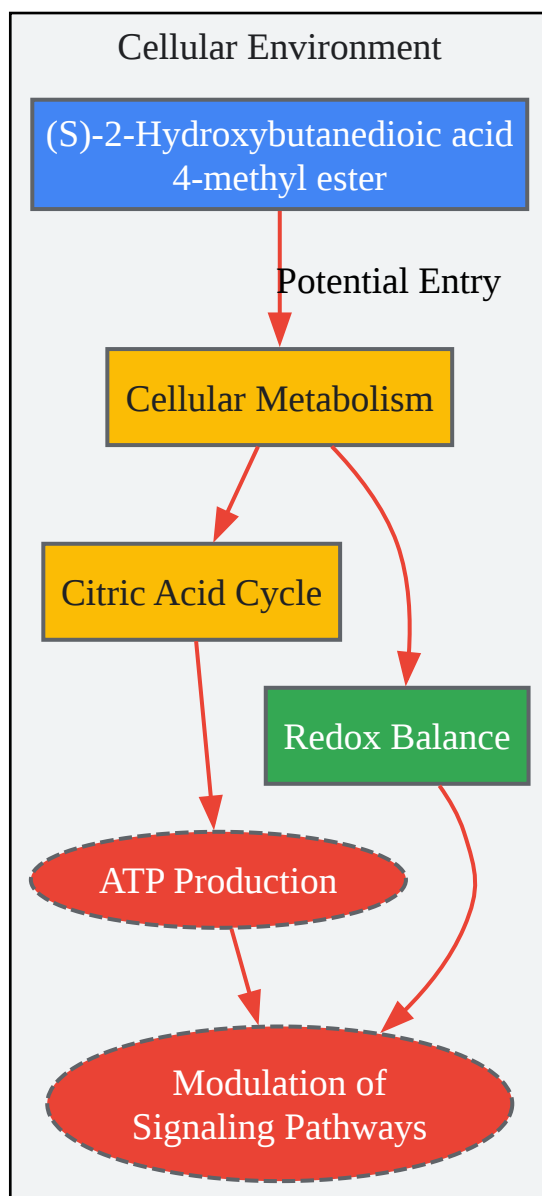
The parent compound, L-malic acid, and its derivatives are known to be involved in cellular metabolism, particularly the citric acid cycle. While specific biological activities of the 4-methyl ester are not extensively documented, its structural similarity to metabolic intermediates suggests potential roles in modulating cellular energy pathways.

Given the importance of chiral molecules in pharmacology, this ester can serve as a starting material for the synthesis of various drug candidates. The hydroxyl and carboxylic acid moieties can be further functionalized to introduce pharmacophoric groups, while the ester can be hydrolyzed or transformed as needed.

Biological Activity and Signaling Pathways

The biological activity of (S)-2-Hydroxybutanedioic acid 4-methyl ester has not been extensively studied. However, based on the known roles of its parent compound, L-malic acid, it can be hypothesized to interact with metabolic pathways. L-malic acid is a key intermediate in the citric acid (Krebs) cycle, a fundamental process for cellular energy production.

Malic acid and its esters can influence cellular redox states and may possess antioxidant properties.^[3] Furthermore, related monoesters, such as monomethyl fumarate, have demonstrated immunomodulatory and anti-inflammatory effects, suggesting that monomethyl malate could have similar, yet unexplored, biological activities.^{[4][5]}



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Hypothetical involvement of (S)-2-Hydroxybutanedioic acid 4-methyl ester in cellular processes.

Conclusion

(S)-2-Hydroxybutanedioic acid 4-methyl ester is a promising chiral synthon with potential applications in asymmetric synthesis and drug discovery. While detailed experimental data for this specific mono-ester is currently scarce, its properties and reactivity can be reasonably extrapolated from its parent compound and related diesters. The synthetic accessibility via Fischer esterification from the readily available and inexpensive L-malic acid makes it an

attractive starting material for research and development. Further investigation into its specific biological activities and applications is warranted and could unveil novel therapeutic opportunities. This guide serves as a foundational resource for researchers interested in exploring the potential of this versatile chiral molecule.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-2-Hydroxybutanedioic acid 4-methyl ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591609#s-2-hydroxybutanedioic-acid-4-methyl-ester-properties]

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